molecular formula C9H9BrFNO B3199055 2-bromo-4-fluoro-N,N-dimethylbenzamide CAS No. 1016749-54-4

2-bromo-4-fluoro-N,N-dimethylbenzamide

Cat. No.: B3199055
CAS No.: 1016749-54-4
M. Wt: 246.08 g/mol
InChI Key: CGUIJOTZYHWBSQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C₉H₉BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively, and the amide nitrogen is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-fluoro-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-4-fluorobenzoic acid.

    Activation: The carboxylic acid group is activated using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) at a temperature of 10-15°C. This step converts the carboxylic acid into the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with dimethylamine to form this compound. This reaction is typically carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution to the ortho and para positions relative to itself.

    Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled temperature conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of N,N-dimethyl-2-bromo-4-fluoroaniline.

Scientific Research Applications

2-Bromo-4-fluoro-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine substituents influence the compound’s electronic properties, affecting its reactivity and binding affinity. The dimethylamide group enhances its solubility and stability, facilitating its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-N,N-dimethylbenzamide
  • 4-Fluoro-N,N-dimethylbenzamide
  • 4-Bromo-N,N-dimethylbenzamide

Comparison:

  • 4-Bromo-2-fluoro-N,N-dimethylbenzamide: Similar structure but with different substitution pattern, affecting its reactivity and applications.
  • 4-Fluoro-N,N-dimethylbenzamide: Lacks the bromine substituent, resulting in different electronic properties and reactivity.
  • 4-Bromo-N,N-dimethylbenzamide: Lacks the fluorine substituent, influencing its chemical behavior and potential applications.

2-Bromo-4-fluoro-N,N-dimethylbenzamide stands out due to the combined presence of both bromine and fluorine substituents, which impart unique electronic and steric effects, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-4-fluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUIJOTZYHWBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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